Product packaging for Butane-d10(Cat. No.:CAS No. 7582-04-9)

Butane-d10

Cat. No.: B1602287
CAS No.: 7582-04-9
M. Wt: 68.18 g/mol
InChI Key: IJDNQMDRQITEOD-MWUKXHIBSA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope to track the molecule's journey through a chemical reaction or a biological pathway. The use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive. The increased mass of the labeled molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry, while the change in nuclear spin properties is detectable by nuclear magnetic resonance (NMR) spectroscopy. This ability to differentiate between isotopically labeled and unlabeled molecules provides invaluable insights into reaction kinetics, metabolic pathways, and the structure of complex molecules.

Overview of Deuterated Alkanes as Model Systems

Deuterated alkanes, including Butane-d10, are fundamental model systems in various fields of chemical research. Their simple, well-defined structures make them ideal for studying fundamental chemical and physical processes. The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-H bond is faster than that of a C-D bond. The magnitude of the KIE provides critical information about the rate-determining step of a reaction mechanism.

Specific Research Contexts for this compound

This compound finds specific applications in several key areas of chemical research, primarily due to its properties as a stable, isotopically labeled analog of butane (B89635). These research contexts include its use as an internal standard in mass spectrometry, as a substrate in pyrolysis studies to investigate reaction mechanisms, and as a subject in vibrational spectroscopy to understand molecular structure and dynamics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10 B1602287 Butane-d10 CAS No. 7582-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,4-decadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583920
Record name (~2~H_10_)Butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7582-04-9
Record name (~2~H_10_)Butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-d10
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Physicochemical Properties of Butane D10

The physical and chemical properties of Butane-d10 are very similar to those of its non-deuterated counterpart, n-butane. The most significant difference is its molar mass.

Table 1: Comparison of Physicochemical Properties of n-Butane and this compound

Property n-Butane (C₄H₁₀) This compound (C₄D₁₀)
Molar Mass 58.12 g/mol 68.18 g/mol
Boiling Point -0.5 °C -0.5 °C
Melting Point -138.3 °C -138 °C

| Appearance | Colorless gas | Colorless gas |

Advanced Spectroscopic Characterization of Butane D10

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that probes the local electronic environment of atomic nuclei. The presence of deuterium (B1214612) (²H), a quadrupolar nucleus with a spin of 1, makes ²H NMR particularly sensitive to molecular motion and orientation nih.govnih.gov. Carbon-13 (¹³C) NMR, especially with deuterium decoupling, provides complementary information about the carbon skeleton oregonstate.edungmc.orgblogspot.com.

Deuterium NMR (²H NMR) for Conformation and Dynamics

²H NMR is a powerful tool for studying the dynamics of deuterated molecules. The deuterium nucleus, having a quadrupole moment, interacts with the electric field gradient at its location. This interaction is highly sensitive to the orientation and motion of the C-D bond nih.govnih.gov.

The shape of a ²H NMR spectrum is directly influenced by the rate and geometry of molecular motion researchgate.netnih.gov. In solid or highly viscous environments, the quadrupolar interaction is anisotropic, leading to characteristic powder patterns like the Pake doublet for a static deuterium nucleus rsc.org. As the molecule undergoes reorientational motion, the quadrupolar interaction is partially averaged, leading to changes in the line shape researchgate.netnih.govresearchgate.net. Fast, isotropic motion averages the interaction to zero, resulting in a narrow, Lorentzian line shape researchgate.netnih.gov.

For Butane-d10, the ²H NMR spectrum is a sum of signals from the CD₂ and CD₃ deuterons, which exhibit different motional behaviors researchgate.netresearchgate.net. The line shape changes with temperature, reflecting changes in molecular reorientation rates researchgate.netresearchgate.net. Analysis of these line shapes using motional models can provide detailed information about the type and rate of molecular reorientation researchgate.netnih.gov.

Spin relaxation times, specifically the spin-lattice relaxation time (T₁) and the spin-spin relaxation time (T₂), provide quantitative information about molecular dynamics over different timescales wikipedia.orgnih.govarxiv.orgutoronto.cacore.ac.uk. T₁ relaxation is primarily sensitive to fast motions with correlation times on the order of the inverse of the Larmor frequency (nanosecond timescale), while T₂ relaxation is influenced by slower motions researchgate.netarxiv.org.

Studies on n-butane-d10 adsorbed in porous materials like zeolites have shown that analysis of ²H NMR line shapes and spin relaxation times can characterize molecular dynamics in confined environments researchgate.netresearchgate.netarxiv.org. For instance, experimental T₁ and T₂ relaxation times for n-butane-d10 adsorbed in UiO-66 (Zr) show characteristic minima at different temperatures, corresponding to distinct motional modes arxiv.org. Modeling of these relaxation times can reveal the rates of these motions arxiv.org.

²H NMR is particularly effective in studying molecular motion, including rotations and reorientations researchgate.netnih.gov. By analyzing the temperature dependence of ²H NMR spectra and relaxation times, researchers can identify different motional processes and determine their activation energies and correlation times researchgate.netresearchgate.netarxiv.org.

For n-butane-d10, studies have investigated its dynamics in various environments, including the gas phase, liquid phase, and adsorbed states researchgate.netresearchgate.netarxiv.org. In confined systems, the dynamics of n-butane-d10 can be complex, involving different motional states depending on the pore structure and temperature arxiv.org. For example, in UiO-66 (Zr), n-butane-d10 exhibits different dynamical states localized in different types of cages, involving methyl group rotation, isotropic rotation, librations, and 2-site jumps arxiv.org.

The correlation time (τc) derived from ²H NMR measurements can be related to the rate of molecular reorientation researchgate.net. This information is crucial for understanding how the molecule moves and explores its conformational space researchgate.netislandscholar.ca.

Carbon-13 NMR (¹³C NMR) with Deuterium Decoupling

¹³C NMR spectroscopy provides information about the carbon backbone of this compound oregonstate.edudocbrown.infolibretexts.org. While the natural abundance of ¹³C is low, making it less sensitive than ²H NMR, it offers distinct chemical shift information for each unique carbon environment oregonstate.edulibretexts.org.

In non-deuterated n-butane, there are two distinct carbon environments due to symmetry: the methyl carbons (CH₃) and the methylene (B1212753) carbons (CH₂) docbrown.infolibretexts.org. This results in two signals in the ¹³C NMR spectrum docbrown.infolibretexts.org. For this compound (CD₃CD₂CD₂CD₃), the same symmetry applies, yielding two distinct carbon environments (CD₃ and CD₂) and thus two signals in the ¹³C NMR spectrum.

Deuterium decoupling in ¹³C NMR is a technique used to remove the coupling between ¹³C nuclei and directly bonded or nearby deuterium nuclei ngmc.orgblogspot.com. This simplifies the ¹³C NMR spectrum by collapsing multiplets caused by ¹³C-²H coupling into single lines, improving resolution and sensitivity oregonstate.edublogspot.com. The one-bond ¹³C-²H scalar coupling typically results in a 1:1:1 triplet in the ¹³C NMR spectrum for a CD group due to the spin 1 of deuterium nih.gov. Decoupling removes this splitting.

While specific ¹³C NMR data with deuterium decoupling for this compound was not extensively detailed in the search results, the principles of ¹³C NMR and deuterium decoupling are well-established nih.govoregonstate.edungmc.orgblogspot.com. Applying deuterium decoupling to the ¹³C NMR spectrum of this compound would yield a spectrum with two singlet signals, corresponding to the CD₃ and CD₂ carbons, with chemical shifts characteristic of these environments oregonstate.edulibretexts.org.

Neutron Scattering Techniques

Neutron scattering techniques are powerful probes of atomic and molecular dynamics, particularly for systems containing light elements like hydrogen and deuterium researchgate.netornl.gov. Quasielastic Neutron Scattering (QENS) is especially useful for studying translational and rotational diffusion over timescales typically ranging from picoseconds to nanoseconds researchgate.netresearchgate.netornl.gov.

Quasielastic Neutron Scattering (QENS) for Translational and Rotational Dynamics

QENS measures small energy transfers between neutrons and the sample, which arise from stochastic, non-periodic motions such as diffusion and reorientations researchgate.netornl.govpsi.ch. The broadening of the elastic peak in a neutron scattering spectrum is indicative of such quasielastic scattering researchgate.netpsi.ch.

QENS allows for the measurement of molecular displacements in both time and space researchgate.netresearchgate.net. By analyzing the shape and width of the quasielastic scattering signal as a function of the momentum transfer (Q) and energy transfer (ω), information about the type and rate of molecular motion can be obtained researchgate.netornl.govepj-conferences.org. The dynamic structure factor S(Q,ω) measured in a QENS experiment provides insights into the spatial and temporal correlations of atomic motions researchgate.net.

For this compound, QENS can be used to study both its translational and rotational dynamics researchgate.netresearchgate.net. Deuteration is advantageous in neutron scattering studies because deuterium has a significantly different scattering cross-section compared to hydrogen, particularly in incoherent scattering, which is sensitive to single-particle motion ornl.gov. Using deuterated samples like this compound can help simplify the interpretation of QENS data by reducing the large incoherent scattering contribution from hydrogen, allowing for clearer observation of molecular dynamics ornl.gov.

While specific QENS studies focusing solely on this compound in isolation were not prominently found, QENS has been applied to study the dynamics of similar hydrocarbon molecules and n-butane in confined environments nih.gov. These studies demonstrate the capability of QENS to distinguish between different motional processes, such as localized rotations and long-range diffusion, and to quantify their rates nih.govcardiff.ac.uk.

Analysis of QENS data typically involves fitting the experimental spectra to theoretical models that describe different types of motion, such as jump diffusion or rotational diffusion epj-conferences.orgcardiff.ac.uk. This fitting yields parameters such as diffusion coefficients (translational and rotational) and residence times epj-conferences.orgcardiff.ac.uk. For example, QENS studies on other molecules have successfully determined rotational diffusion coefficients and characterized translational jump diffusion cardiff.ac.uk. Applying these methods to this compound would provide valuable data on its dynamic behavior in various phases and environments.

Inelastic Neutron Scattering (INS) for Vibrational Modes and Lattice Dynamics

Inelastic Neutron Scattering (INS) is a spectroscopic technique that measures the energy transfer between neutrons and a sample, providing information about the vibrational modes (phonons) and other dynamic excitations within the material. ornl.govnist.gov For this compound, INS can be used to study both intramolecular vibrations and the dynamics of the molecule in condensed phases, such as in adsorbed films or bulk solid/liquid states.

Studies using neutron scattering on butane (B89635) adsorbed on surfaces, such as graphite (B72142), have revealed details about intramolecular vibrations and new surface vibratory modes. aps.org While these studies often focus on protonated butane (C₄H₁₀), the principles extend to this compound. The difference in mass between hydrogen and deuterium leads to significant shifts in vibrational frequencies, allowing for the study of specific modes involving C-D bonds. This isotopic sensitivity makes INS a powerful tool for understanding how the molecule interacts with a surface and how its internal dynamics are affected by the adsorbed state. A simple model applied to butane monolayers on graphite suggested an orientation of the adsorbed molecule and the strength of bonds to the substrate based on the excitation spectrum observed by INS. aps.org

Neutron Diffraction for Structural Studies in Condensed Phases

Neutron Diffraction is a technique used to determine the atomic and molecular structure of materials in condensed phases, such as solids and liquids. ebsco.com It is particularly advantageous for locating light atoms like hydrogen and deuterium, which are difficult to pinpoint using X-ray diffraction. ebsco.comill.eu

Elastic neutron diffraction has been employed to investigate the structure of deuterated n-butane (this compound) adsorbed on substrates like exfoliated graphite. These studies aim to understand how the shape and steric properties of the butane molecule influence the structure of adsorbed films, including monolayers and multilayers. aps.org For instance, neutron diffraction studies on deuterated n-butane adsorbed on graphite have shown that the solid monolayer forms a rectangular unit cell commensurate with the graphite lattice in one direction. Profile analysis of the diffraction pattern indicated a herringbone arrangement of molecules within the unit cell. aps.org The growth mode of the film can be "quasiepitaxial" at low temperatures, involving the adsorption of crystalline monolayers and disordered layers, followed by bulk growth. aps.org Rietveld profile analysis of diffraction patterns from thicker films has been consistent with the (100) plane of the bulk butane monoclinic phase being parallel to the graphite surface. aps.org Neutron diffraction has also been used to study the structure of liquid deuterated n-butane, providing insights into intramolecular radial distributions and how they change with temperature, which can be attributed to variations in conformer populations (e.g., gauche and trans isomers). tandfonline.comtandfonline.comcapes.gov.br

Neutron diffraction studies on butane adsorbed on other surfaces, such as MgO, have also been conducted, revealing the arrangement of butane molecules in a single layer and how they register with the substrate lattice. researchgate.net

Advanced Mass Spectrometry Applications

Mass spectrometry techniques are essential for the identification, quantification, and structural analysis of molecules. For isotopically labeled compounds like this compound, specialized mass spectrometry approaches provide unique capabilities.

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Content

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes in a sample. siremlab.comabdn.ac.uk For this compound, IRMS is invaluable for determining the precise deuterium content and isotopic purity. This is crucial for applications where the degree of labeling needs to be accurately known, such as in tracer studies or when using the labeled compound as an internal standard.

In IRMS, organic compounds are typically converted into simple gases (such as H₂ for hydrogen/deuterium analysis) through combustion or pyrolysis before entering the mass spectrometer. siremlab.comcaltech.edu The instrument then measures the ratios of different isotopologues (molecules with different isotopic compositions), providing highly precise isotopic signatures. siremlab.comcaltech.eduasianpubs.org The D/H isotope ratio can be measured with high precision using specialized IRMS systems coupled with high-temperature conversion furnaces. caltech.edunih.gov This allows for accurate determination of deuterium enrichment even at low natural abundance levels. nih.govenergy.gov IRMS is widely used in various fields, including environmental studies, food authenticity testing, and metabolic research, to trace the origin and transformation of organic compounds based on their isotopic composition. siremlab.comabdn.ac.ukasianpubs.orgnih.gov For this compound, IRMS can confirm the level of deuterium incorporation during synthesis and track its fate in experiments.

High-Resolution Mass Spectrometry (HRMS) for Labeled Metabolite Detection

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions and the differentiation of compounds with very similar nominal masses. researchgate.net In studies involving labeled compounds like this compound, HRMS can be used to detect and identify labeled metabolites in complex biological or chemical matrices.

While HRMS is a powerful tool for metabolite identification, including those that are isotopically labeled, there can be limitations specifically for highly deuterated compounds in certain contexts, such as biotransformation studies. Deuterium-labeled internal standards are commonly used in quantitative mass spectrometry due to their similar physiochemical properties to the unlabeled analytes. However, some deuterated standards can undergo deuterium exchange, which might affect the accuracy of quantification, particularly at very low detection limits. isotope.com This is a general consideration for deuterated compounds and would apply to this compound or its potential metabolites if used in such studies.

Despite potential exchange issues with some deuterated compounds, stable isotope labeling combined with HRMS, often coupled with liquid chromatography (LC-HRMS), is a standard approach for accurately quantifying endogenous and exogenous compounds and their metabolites in biological samples. nih.govacs.orgkcl.ac.uk This approach leverages the distinct mass shift introduced by deuterium labeling to differentiate labeled compounds from their unlabeled counterparts and endogenous molecules. nih.govbiorxiv.org For example, studies have used stable isotope labeling and HRMS to quantify metabolites of other hydrocarbons, demonstrating the capability of the technique to track labeled species in complex biological systems. nih.gov The unique isotopic signature of deuterated molecules can be readily detected by HRMS, allowing them to be distinguished from naturally occurring compounds. biorxiv.org Software tools can even be used to automatically sort and identify deuterated metabolites based on their characteristic isotopic distributions in HRMS data. biorxiv.org Therefore, while deuterium exchange is a consideration, HRMS remains a vital technique for detecting and characterizing this compound and its transformation products in relevant studies.

Computational and Theoretical Investigations of Butane D10 and Its Isotopologues

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope, allowing researchers to observe the motion of atoms and molecules over time. For butane-d10, these simulations are instrumental in exploring its dynamic behavior, from internal rotations to its movement within complex environments. While many studies focus on n-butane, the principles and findings can be extended to understand the behavior of its deuterated isotopologue.

The flexibility of the butane (B89635) molecule is characterized by the rotation around its central C-C bond, leading to different conformational isomers, primarily the lower-energy trans (anti) and higher-energy gauche states. MD simulations have been employed to study the rate and mechanism of these conformational transitions, which represent a fundamental aspect of segmental motion in larger alkanes and polymers. koreascience.kr

Studies on n-butane reveal that these transitions are complex events influenced by the surrounding solvent and the molecule's internal degrees of freedom. johnshopkins.eduresearchgate.net The distribution of the time it takes for a transition to occur appears to be universal across different dynamic models and solvents. johnshopkins.edu The motion of chain segments, driven by this internal rotation, intensifies under external forces like shear stress, which can increase the free volume within a molecular group until the chains begin to untwist and align. mdpi.com

The diffusion of small hydrocarbons in porous materials like zeolites and metal-organic frameworks (MOFs) is critical for applications in catalysis and separation. MD simulations are a key tool for investigating these diffusion processes at a molecular level.

Simulations of n-butane in the zeolite silicalite show that the molecule's conformation is sensitive to its local environment within the porous structure. researchgate.net The molecules tend to reside in the channel segments, avoiding the intersection regions. researchgate.net In MOFs, such as MOF-5, the diffusion of alkanes like methane (B114726) and ethane (B1197151) is observed to be faster than in zeolites like NaX, which is attributed to the larger cavity diameters in the MOF structure. berkeley.edu The movement of molecules in these environments is often characterized as a jump diffusion process. researchgate.net

The diffusion coefficient of this compound in such constrained environments is expected to be lower than that of n-butane. The self-diffusion coefficient is inversely proportional to the square root of the molecular mass. Therefore, the heavier this compound molecule will exhibit slower thermal velocities and, consequently, a reduced diffusion rate. This isotopic effect is a critical consideration in processes that rely on the selective diffusion of molecules through porous membranes.

MoleculeEnvironmentTemperature (K)Self-Diffusivity (m²/s)Reference
n-ButaneSilicalite200~1 x 10⁻⁹ researchgate.net
MethaneMOF-5298~1.5 x 10⁻⁸ berkeley.edu
EthaneMOF-5298~0.8 x 10⁻⁸ berkeley.edu
Table 1. Representative self-diffusion coefficients for light alkanes in constrained environments, as determined by molecular dynamics simulations and experimental methods. The diffusion coefficient of this compound is expected to be slightly lower than that of n-butane due to its higher mass.

The phase behavior of this compound, like its non-deuterated counterpart, is governed by intermolecular forces. As a nonpolar molecule, the dominant interactions are London dispersion forces, which arise from temporary fluctuations in electron density. libretexts.orgjocpr.com These forces are generally weaker than other intermolecular forces like dipole-dipole interactions or hydrogen bonds. jocpr.com The strength of dispersion forces increases with molecular size and surface area. libretexts.org

The substitution of hydrogen with deuterium (B1214612) in this compound results in a subtle change in its intermolecular interactions. Deuterium is slightly less polarizable than protium, which could lead to marginally weaker dispersion forces. However, the primary influence of deuteration on phase behavior (e.g., boiling point) often comes from changes in molecular volume and zero-point vibrational energy in the condensed phase. The slightly smaller molar volume of deuterated compounds typically leads to stronger intermolecular interactions and thus slightly higher boiling points, an effect that often outweighs the small change in polarizability.

Quantum Chemical Calculations

Quantum chemical calculations provide highly accurate data on molecular systems, offering a way to probe electronic structure and predict chemical properties from first principles. rsdjournal.org These methods are essential for understanding the energetic consequences of isotopic substitution in this compound.

Ab initio and Density Functional Theory (DFT) methods are used to investigate the effects of isotopic substitution on molecular properties. nih.govmdpi.com The primary effect of replacing hydrogen with deuterium is the change in mass, which significantly affects the vibrational frequencies of the molecule. This, in turn, alters the zero-point energy (ZPE) of the molecule. DFT calculations can accurately predict these vibrational frequencies and the resulting ZPE.

High-level quantum chemical calculations, such as coupled-cluster methods, are used to provide benchmark-quality thermochemical data for molecules like butane. nih.govresearchgate.net Numerous studies have focused on accurately determining the enthalpy difference between the anti and gauche conformers of n-butane. nih.govchemrxiv.org These calculations have achieved exceptional agreement with revised experimental data, providing reliable reference values. nih.gov

For n-butane, the anti conformer is more stable than the gauche conformer. The energy difference is a result of torsional strain and steric hindrance in the gauche form. In this compound, this energy difference is expected to be slightly altered. The change arises from the difference in the zero-point vibrational energies between the two conformers. Because the vibrational modes differ between the anti and gauche structures, the ZPE correction to the electronic energy will be different for each. DFT and ab initio calculations can precisely quantify this ZPE difference, allowing for a benchmarked prediction of the conformational energy landscape of this compound.

MethodTemperature Range (K)ΔH (anti → gauche) (cal/mol)Reference
Revised Experiment133-196668 ± 20 nih.gov
Revised Experiment223-297653 ± 125 nih.gov
Focal-Point Analysis (Computational)133-196668 ± 3 nih.gov
Focal-Point Analysis (Computational)223-297650 ± 6 nih.gov
Focal-Point Analysis (Computational)298.15647.4 ± 7.0 nih.govresearchgate.net
Table 2. Benchmarked enthalpy differences (ΔH) between the gauche and anti conformers of n-butane. The values for this compound are expected to be slightly different due to variations in zero-point vibrational energy between the conformers.

Potential Energy Surface Mapping for Reaction Mechanisms

In the realm of computational chemistry, a Potential Energy Surface (PES) serves as a fundamental conceptual tool for understanding and predicting the behavior of molecules. libretexts.org A PES is a mathematical or graphical representation of a system's potential energy as a function of its geometric coordinates. fiveable.me By mapping this multidimensional landscape, researchers can identify stable molecular structures, which correspond to minima on the surface, and the transition states that connect them, which are represented by saddle points. fiveable.mewayne.edu This information is crucial for elucidating reaction mechanisms, calculating reaction rates, and understanding the thermodynamics of chemical processes. fiveable.me

For butane and its isotopologue, this compound, PES mapping is particularly valuable for investigating conformational isomerism and reaction pathways. The rotation around the central C2-C3 bond in butane gives rise to different conformers, such as the lower-energy anti and the higher-energy gauche forms. A "relaxed" PES scan, where the dihedral angle of the C1-C2-C3-C4 atoms is systematically varied while optimizing all other geometric parameters, allows for the precise calculation of the energy profile of this rotation. q-chem.com This scan reveals the energy barriers between conformers and their relative stabilities. q-chem.com

While the Born-Oppenheimer approximation dictates that isotopic substitution does not alter the electronic potential energy surface itself, the substitution of hydrogen with deuterium in this compound has significant consequences for the molecule's nuclear motion and vibrational energy. icm.edu.pl The greater mass of deuterium leads to lower zero-point vibrational energies (ZPVE) for C-D bonds compared to C-H bonds. This difference in ZPVE affects the relative energies of reactants, products, and transition states, leading to what is known as the kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution. wikipedia.org

Computational studies can map the PES for reactions such as the isomerization of n-butane to isobutane. These calculations identify the transition state structures and determine the activation energy for the reaction. wayne.edu For this compound, comparing the calculated activation barriers with those of non-deuterated butane allows for the prediction of primary and secondary KIEs. These theoretical predictions can then be compared with experimental data to validate the proposed reaction mechanism. For instance, a significant primary KIE would be expected if a C-D bond is broken in the rate-determining step of a reaction.

The table below presents illustrative data from a typical computational PES scan for the rotation around the C2-C3 bond of n-butane, which is foundational for understanding the conformational dynamics applicable to this compound.

Conformational Analysis of n-Butane from a Potential Energy Surface Scan
ConformationDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)Designation
Anti180°0.0Global Minimum
Eclipsed (H, CH3)120°14.6Rotational Barrier
Gauche60°3.8Local Minimum
Syn (Fully Eclipsed)19.0Rotational Barrier (Maximum)

Force Field Development and Validation for Deuterated Alkanes

Molecular mechanics (MM) simulations are a powerful tool for studying the dynamics and bulk properties of molecular systems over time scales inaccessible to quantum mechanical methods. The accuracy of these simulations is fundamentally dependent on the quality of the underlying empirical force field. mdpi.com A force field is a collection of equations and associated parameters designed to approximate the potential energy of a system of atoms. mdpi.com For alkanes, numerous well-established force fields exist, such as CHARMM, AMBER, OPLS, and GROMOS, which have been parameterized to reproduce experimental and quantum mechanical data for this class of compounds. nih.gov

The development of a force field for a deuterated alkane like this compound requires special consideration. In the simplest approach, one can adapt an existing alkane force field by merely changing the atomic masses of the hydrogen atoms to that of deuterium. This modification correctly scales the inertial properties of the molecule, which is crucial for simulating dynamic properties.

However, for higher accuracy, the force field parameters themselves may need refinement to capture the subtle effects of deuteration. Isotopic substitution affects intramolecular vibrations. icm.edu.pl While the force constants of bonds are isotope-independent, the vibrational frequencies are mass-dependent. These changes can influence intermolecular interactions and condensed-phase properties. Therefore, a rigorous force field development for this compound would involve re-parameterization of certain terms, guided by quantum chemical calculations and experimental data for deuterated species.

The validation of a newly developed or modified force field is a critical step to ensure its predictive power. This process involves performing molecular dynamics simulations of the compound and comparing the calculated macroscopic properties with experimental measurements. For this compound, key validation targets would include:

Thermodynamic Properties: Density, heat of vaporization, and heat capacity at various temperatures and pressures.

Structural Properties: Radial distribution functions obtained from neutron scattering experiments.

Dynamic Properties: Self-diffusion coefficients and rotational correlation times measured by techniques like NMR spectroscopy.

Phase Behavior: Accurate prediction of melting and boiling points.

Discrepancies between simulated and experimental data guide further refinement of the force field parameters until a satisfactory agreement is achieved. Given the importance of deuterated compounds in techniques like neutron scattering, the development of accurate and validated force fields for molecules such as this compound is essential for the reliable interpretation of experimental results and for predictive molecular modeling. acs.org

The following table outlines the key components of a typical molecular mechanics force field and indicates which parameters are most relevant for adaptation when developing a model for a deuterated alkane like this compound.

Force Field Parameters for Deuterated Alkane Development
Parameter TypeDescriptionRelevance for Deuteration (this compound)
Atomic MassMass assigned to each atom type.Primary modification: Mass of D set to ~2.014 amu.
Bond Stretching (e.g., C-D)Force constant and equilibrium bond length.Force constant is unchanged, but vibrational frequency is affected by mass. Refinement may be needed for high accuracy.
Angle Bending (e.g., D-C-D)Force constant and equilibrium angle.Force constant is unchanged. Small geometric effects due to altered vibrational averaging can occur.
Dihedral TorsionsParameters defining the rotational energy barrier around bonds.Generally assumed to be unchanged from the protiated force field.
Non-bonded (van der Waals)Parameters (e.g., Lennard-Jones) describing intermolecular repulsion and attraction.Typically transferred from the protiated model, but subtle changes in polarizability upon deuteration could warrant minor adjustments.
Non-bonded (Electrostatics)Partial atomic charges.Generally considered unchanged as the electronic structure is not significantly altered.

Mechanistic Studies and Kinetic Isotope Effects Kies Involving Butane D10

Primary Kinetic Isotope Effects in C-D Bond Cleavage

A primary kinetic isotope effect occurs when the isotopic substitution is at a bond that is broken in the rate-determining step of a reaction. libretexts.orggmu.edu In the case of butane-d10, primary KIEs are observed when a C-D bond is cleaved. The difference in zero-point vibrational energy between a C-H bond and a C-D bond leads to a higher activation energy for breaking the C-D bond compared to the C-H bond, resulting in a slower reaction rate for the deuterated species (kH/kD > 1), which is known as a normal KIE. libretexts.orggmu.edu

Studies using n-butane-d10 have shown dramatic isotope effects in decomposition processes, providing evidence that the activation barrier for C-D bond scission is greater than that for C-H bonds. capes.gov.br

Experimental Determination of Site-Specific Rate Constants (e.g., OH radical abstraction)

Experimental techniques are employed to determine the rate constants for reactions involving this compound and to quantify the resulting KIEs. For example, the reactions of hydroxyl (OH) radicals with alkanes, including n-butane and this compound, have been studied to determine site-specific rate constants for hydrogen and deuterium (B1214612) abstraction. acs.orgresearchgate.net Techniques such as laser photolysis/laser-induced fluorescence and shock tubes coupled with laser absorption are used to monitor radical concentrations and determine reaction rates over a range of temperatures. acs.orgresearchgate.netresearchgate.net

Site-specific rate constants for H and D abstraction by OH radicals from n-butane and this compound have been determined. These studies involve monitoring the reaction of OH with various deuterated butanes, including this compound. acs.orgresearchgate.net The abstraction of hydrogen atoms from methylene (B1212753) sites in n-butane has been characterized, and the kinetic isotope effect for this process is found to be similar to that for secondary sites in propane. researchgate.net

Theoretical Modeling of Transition States and Tunneling Effects

Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental studies to model the transition states of reactions involving this compound and to understand the origin of observed KIEs. acs.org These calculations can provide insights into the geometries and energies of transition states, as well as the vibrational frequencies of the reacting species. gmu.eduacs.org

Theoretical modeling can help to predict and interpret KIEs by considering the changes in zero-point energy and the contributions of tunneling, particularly for reactions involving light atoms like hydrogen and deuterium. gmu.edu While some theoretical methods may not adequately describe certain systems, leading to discrepancies in predicted isotope effects, others can reproduce experimental observations and provide a deeper understanding of the reaction coordinate. researchgate.net

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopic substitution is at a position other than the bond being broken in the rate-determining step. libretexts.orgdigimat.in These effects are typically smaller than primary KIEs but can still provide valuable information about changes in bonding and hybridization in the transition state. libretexts.orgdigimat.in

α, β, and γ Deuterium Effects on Reaction Rates and Selectivity

Secondary KIEs are categorized based on the position of the isotopic substitution relative to the reaction site: alpha (α), beta (β), and gamma (γ) effects. libretexts.orgutdallas.edu

α-secondary KIEs: Occur when the isotopic substitution is at the carbon atom where the bond is being broken. These are often related to changes in hybridization at that carbon center in the transition state. digimat.inutdallas.edu

β-secondary KIEs: Occur when the isotopic substitution is at a carbon atom adjacent to the reaction site. These effects are often attributed to hyperconjugation in the transition state. libretexts.orgnih.gov

γ-secondary KIEs: Occur when the isotopic substitution is two carbon atoms away from the reaction site.

Studies involving deuterated butanes, including this compound, can help to elucidate these site-specific secondary isotope effects on reaction rates and selectivity.

Influence of Hyperconjugation in Transition States

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p orbital or antibonding orbital, can play a significant role in the transition states of reactions, particularly carbocation-like transition states. libretexts.orgnih.gov Deuterium substitution at a position that is hyperconjugating can affect the stability of the transition state and thus influence the reaction rate, leading to a secondary kinetic isotope effect. libretexts.orgnih.gov Normal secondary KIEs (kH/kD > 1) can arise from situations where C-H(D) bonds donate hyperconjugatively into unfilled orbitals. nih.gov

Isotopic Exchange Reactions on Catalytic Surfaces

This compound is also used to study isotopic exchange reactions on catalytic surfaces. These studies can provide information about the mechanism of adsorption, dissociation, and reaction of hydrocarbons on solid catalysts. capes.gov.brdntb.gov.ua By using deuterated alkanes like this compound, researchers can track the exchange of deuterium with hydrogen atoms on the catalyst surface or within other molecules.

Studies of n-butane-d10 on surfaces such as clean and carbided W(100) have shown significant isotope effects in the decomposition process, indicating that C-D bond scission is a key step. capes.gov.br Isotopic exchange methods, such as temperature programmed reaction spectroscopy, are used to investigate these reactions. capes.gov.brdntb.gov.ua

Furthermore, the mechanism of H/D hydrogen exchange of n-butane-d10 with Brønsted acid sites on modified zeolites has been investigated using techniques like 1H MAS NMR. sci-hub.catresearchgate.net These studies reveal how different sites on the catalyst surface facilitate the exchange of deuterium atoms in this compound with protons from the acidic sites. sci-hub.catresearchgate.net The involvement of both methyl and methylene groups in the exchange process can be monitored, providing insights into the reaction pathways, including direct exchange and pathways involving intermediate formation of butene. sci-hub.catresearchgate.net

H/D Exchange Kinetics and Mechanisms on Zeolites (e.g., H-ZSM-5)

Hydrogen-deuterium (H/D) exchange studies involving this compound on zeolites, such as H-ZSM-5 and H-BEA, have been extensively used to probe the nature and activity of Brønsted acid sites (BAS). These studies often employ techniques like in situ ¹H MAS NMR spectroscopy to monitor the exchange kinetics between the deuterated alkane and the acidic hydroxyl groups (SiOHAl) of the zeolite. acs.orgresearchgate.netacs.org

Research indicates that the H/D exchange between n-butane-d10 and the Brønsted acid sites of H-ZSM-5 involves both the methyl and methylene groups of butane (B89635) directly exchanging with the acidic SiOHAl groups. acs.org No intramolecular hydrogen exchange between the methyl and methylene groups of adsorbed n-butane has been detected in these studies. acs.org The apparent activation energy for this direct exchange on H-ZSM-5 is reported to be around 108 kJ mol⁻¹. acs.org This is rationalized in terms of a carbonium ion mechanism involving a pentacoordinated carbon atom in the transition state. acs.org

Studies on Zn-modified H-BEA zeolites using n-butane-d10 have shown that the presence of Zn species (both ZnO clusters and Zn²⁺ cations) can accelerate the H/D exchange, particularly in the methyl groups, with a decreased activation energy compared to pure acid-form zeolite. researchgate.netacs.org The effect of Zn²⁺ cations is reported to be more significant. researchgate.netacs.org This acceleration is attributed to the formation of transient complexes between the alkane methyl groups and Zn species prior to exchange with BAS. researchgate.netacs.org For ZnO/H-BEA, the involvement of methylene groups in the exchange is linked to alkane dehydrogenation forming butene, followed by protonation and hydride shift in the resulting butyl cation. researchgate.netacs.org On Zn²⁺/H-BEA, the enhanced methylene group exchange rate is due to direct exchange assisted by Zn²⁺ and a pathway involving intermediate n-butene formation. researchgate.netacs.org

Kinetic isotope effects (KIEs) are also investigated using this compound. In the cracking of n-butane on H-ZSM-5, an appreciable kinetic isotope effect has been observed, with the rate of n-(H10)butane cracking being higher than that of n-(D10)butane. utwente.nlutwente.nl This suggests that the cleavage of the O-H bond of the zeolite or the proton addition step is important for the rate-determining step in cracking. utwente.nlutwente.nl In contrast, the rate of dehydrogenation is hardly influenced by isotopic labeling with n-(D10)butane, indicating that protonation of the feed is likely not part of the rate-determining step for dehydrogenation. utwente.nlutwente.nl

Deuterium Propagation and Distribution in Reaction Products

Tracking the distribution of deuterium from this compound in reaction products provides crucial information about reaction pathways and the fate of different parts of the molecule during catalysis.

In the conversion of n-butane-d10 on H-ZSM-5, the appearance of n-(D9)butane in the products is attributed to the exchange of deuterium atoms from n-(D10)butane with the surface protons of the catalyst. utwente.nl The distribution of deuterium in cracking products like ethane (B1197151) has also been studied. utwente.nl

Studies involving H/D exchange between n-butane-d10 and zeolites have shown that the final ratio between the intensities of the methyl and methylene groups in the exchanged butane can differ from the expected equilibrium value, indicating the complexities of deuterium distribution during the reaction. acs.org The observed peculiarities in the kinetics and deuterium distribution on modified zeolites can be rationalized by common kinetic schemes with varying parameters depending on the nature of the active sites. researchgate.netacs.org

The rate of H/D exchange is often found to be significantly higher than the rates of other reactions like cracking or dehydrogenation under certain conditions, and it can proceed stepwise, with only one hydrogen/deuterium exchanged per catalytic turnover. utwente.nl

Butane D10 in Advanced Analytical Methodologies and Standards

Use as an Internal Standard in Quantitative Analysis

The application of internal standards is a fundamental technique in quantitative analysis to enhance the accuracy and reliability of results. sepscience.com An internal standard is a known quantity of a reference compound added to samples, calibrators, and blanks. pharmoutsource.com By comparing the ratio of the analyte response to the internal standard response, variations introduced during sample preparation, injection, and analysis can be compensated for. sepscience.comwuxiapptec.com Deuterated compounds like Butane-d10 are particularly effective as internal standards because they behave chemically and physically very similarly to their non-deuterated analogs but are distinguishable by mass spectrometry due to the isotopic substitution. pharmoutsource.comclearsynth.comacanthusresearch.com This similarity ensures that the internal standard experiences similar matrix effects and recovery rates as the analyte, leading to more accurate quantification. wuxiapptec.comclearsynth.com

Mass Spectrometry (GC-MS, LC-MS) Quantification

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for identifying and quantifying compounds in complex samples. wuxiapptec.comepa.gov In quantitative MS analysis, the internal standard method is widely used. pharmoutsource.comshimadzu.it this compound can serve as an internal standard for the quantification of butane (B89635) and potentially other volatile organic compounds (VOCs) with similar chromatographic behavior. nih.gov

In GC-MS, samples are separated by gas chromatography before entering the mass spectrometer. The mass spectrometer detects and measures the mass-to-charge ratio of ions. When this compound is used as an internal standard for butane, both compounds will elute from the GC column at very similar times due to their similar chemical properties. However, the mass spectrometer can differentiate between them based on their distinct molecular weights (68.18 for this compound and 58.12 for butane). sigmaaldrich.comwikipedia.org By monitoring specific ions characteristic of butane and this compound (selected ion monitoring, SIM, or selected reaction monitoring, SRM), the ratio of their peak areas or heights can be determined. wuxiapptec.comnih.gov This ratio is then used in conjunction with a calibration curve (prepared using known concentrations of butane and a constant amount of this compound) to calculate the concentration of butane in the unknown sample. sepscience.compharmoutsource.com This approach compensates for variations in injection volume, sample matrix effects, and instrument response drift. sepscience.comwuxiapptec.comshimadzu.it

While the direct use of this compound as an internal standard for butane itself in GC-MS for applications like forensic toxicology has been explored, the commercial availability of a specific butane internal standard was noted as a challenge in one study, leading to the development of an in situ generation method for a deuterated butane analog (C₄H₉D). nih.gov However, this compound is commercially available and its fully deuterated structure provides a significant mass shift (M+10) compared to butane (M+0), which is advantageous for mass spectrometric differentiation and minimizing potential cross-contributions between the analyte and internal standard signals. sigmaaldrich.comresearchgate.net

In LC-MS, while butane is a gas at room temperature, deuterated butanes or derivatives containing butane structures might be relevant as internal standards for less volatile compounds analyzed by this technique, provided they exhibit similar behavior during sample preparation and chromatography. wuxiapptec.com The principles of using a stable isotope-labeled internal standard in LC-MS are similar to GC-MS, relying on the distinct mass of the labeled standard for accurate quantification in complex matrices, such as biological samples. pharmoutsource.comwuxiapptec.com

Trace Analysis and Contaminant Detection

In trace analysis and contaminant detection, the accurate quantification of low concentrations of substances is critical. The use of an internal standard like this compound can significantly improve the reliability of these analyses. When analyzing for trace levels of butane or related volatile contaminants in various matrices (e.g., air, environmental samples, or materials), the addition of a known amount of this compound at the beginning of the sample preparation process helps to account for any losses that may occur during extraction, cleanup, or concentration steps. sepscience.com

For instance, in the analysis of volatile organic compounds (VOCs) emitted from materials, GC-MS is often employed. sgs.com If butane were a target analyte or a potential contaminant, this compound could be introduced as an internal standard to improve the accuracy of its quantification at low levels. The internal standard method helps to correct for variations in the efficiency of thermal desorption or other sample introduction techniques used in VOC analysis. sgs.com

The use of deuterated internal standards is a common practice in environmental analysis and food safety to ensure accurate quantification of trace contaminants. cedre.frresearchgate.net While specific detailed research findings on the use of this compound for trace analysis of butane itself were not extensively found, the general principles of using stable isotope-labeled internal standards in trace analysis by GC-MS are well-established. researchgate.net The ability of this compound to mimic the behavior of butane while being analytically distinguishable makes it a suitable candidate for such applications, particularly in complex matrices where matrix effects can influence the ionization efficiency and detector response of the analyte. wuxiapptec.com

Calibration Gas and Reference Material Applications

Butane, as a flammable gas, is used in various applications, including as a fuel and in aerosol cans. wikipedia.orgwikipedia.org Accurate measurement and calibration are essential for safety and quality control in industries handling butane. Calibration gases are gas mixtures with precisely known concentrations of specific components, used to calibrate analytical instruments such as gas detectors and chromatographs. hansa-safety.comegasdepot.comgasdetectionsolutions.cominterchim.com

While standard butane (C₄H₁₀) is commonly used to prepare calibration gases for instruments that detect flammable gases or measure butane concentration, this compound can serve as a valuable component in specialized calibration gas mixtures or as a reference material for analytical methods development and validation. hansa-safety.comegasdepot.comgasdetectionsolutions.cominterchim.comcalgas.cocalgasdirect.com

This compound, with its certified isotopic purity (e.g., 98 atom % D), can be used to prepare highly accurate reference standards for the quantification of butane or as a spike in matrix-matched standards to evaluate method performance. sigmaaldrich.comeurisotop.com These reference materials are crucial for ensuring the accuracy and comparability of analytical results across different laboratories and over time. chiron.no

Furthermore, this compound can be used to validate the performance of mass spectrometers and chromatographic systems by providing a distinct peak with a known mass and retention time. This is particularly useful for checking mass accuracy, isotopic fidelity, and chromatographic resolution.

Development of New Analytical Protocols Utilizing Deuterium (B1214612) Labeling

Deuterium labeling, the substitution of hydrogen atoms with deuterium, is a powerful tool in the development of new analytical protocols. nih.govclearsynth.com The mass difference introduced by deuterium allows for the tracking of molecules through complex processes and provides a means for absolute quantification using techniques like mass spectrometry. clearsynth.comacanthusresearch.com

This compound can be utilized in developing new analytical methods in several ways:

Method Validation: As highlighted in previous sections, this compound can be used to validate the accuracy, precision, and recovery of new methods developed for the analysis of butane or related compounds. clearsynth.com By adding a known amount of this compound to samples and subjecting them to the proposed analytical protocol, the recovery of the internal standard can be measured, providing an indication of method efficiency and potential matrix effects. sepscience.comclearsynth.com

Investigating Matrix Effects: Deuterium-labeled standards are invaluable for understanding and compensating for matrix effects in mass spectrometry. wuxiapptec.comclearsynth.com By comparing the response of this compound in a pure solvent to its response in a complex sample matrix, the degree of ionization suppression or enhancement caused by co-eluting matrix components can be assessed. wuxiapptec.com This information is crucial for developing robust quantitative methods.

Developing Isotope Dilution Mass Spectrometry (IDMS): this compound can be a key component in developing IDMS methods for butane. IDMS is a highly accurate quantitative technique where the analyte concentration is determined by adding a known amount of an isotopically enriched standard (like this compound) to the sample. The ratio of the analyte to the labeled standard is then measured by mass spectrometry. This method is considered a primary method of measurement due to its high accuracy and ability to compensate for losses during sample preparation.

Tracer Studies: While not directly related to analytical method development in the sense of quantification protocols, deuterium-labeled compounds like this compound can be used as tracers to study the behavior of butane in various systems, such as its partitioning between different phases or its transport through materials. ontosight.ailookchem.com The insights gained from such studies can inform the development of more effective sampling and analytical strategies.

Synthesis of New Deuterated Standards: this compound or partially deuterated butanes can serve as starting materials for the synthesis of other more complex deuterated molecules used as analytical standards for various applications. researchgate.netmedchemexpress.com

The development of new analytical protocols often requires a thorough understanding of the analyte's behavior and potential interferences. Deuterium labeling provides a powerful handle to probe these aspects, leading to the creation of more accurate, reliable, and sensitive analytical methods. acanthusresearch.comclearsynth.com

Role of Butane D10 in Fundamental Molecular and Materials Science Research

Studies of Molecular Adsorption and Diffusion in Porous Materials (e.g., MOFs, Zeolites)

Butane-d10 is extensively used to investigate the adsorption and diffusion of molecules within porous materials such as Metal-Organic Frameworks (MOFs) and zeolites. sigmaaldrich.comnist.govvt.edu These materials are of significant interest for applications in gas separation, storage, and catalysis due to their well-defined pore structures. nih.govhu-berlin.deacs.org Deuterium (B1214612) solid-state NMR (²H NMR) is a powerful technique for probing the dynamics of molecules confined within these materials. researchgate.netresearchgate.net By analyzing the ²H NMR line shape and spin relaxation times of adsorbed this compound, researchers can gain insights into the translational motions and reorientational dynamics of the molecules within the pores. researchgate.netresearchgate.net

Research using this compound has helped to determine diffusion coefficients and understand the factors influencing mass transfer in nanoporous materials. researchgate.netresearchgate.net For example, studies on the diffusion of butane (B89635) isomers in UiO-66 (Zr) MOF using ²H NMR of n-butane-d10 and isobutane-d1 revealed significant differences in their diffusion barriers, leading to kinetic separation effects. arxiv.org The analysis of ²H NMR spectra of n-butane-d10 in UiO-66 showed distinct signals corresponding to different deuteron (B1233211) groups (CD2 and CD3), providing detailed information about their dynamics at various temperatures. researchgate.netarxiv.org

Interactive Table 1: Diffusion Barriers of Butane Isomers in UiO-66 (Zr)

MoleculeDiffusion Barrier (kJ/mol)
n-butane-d1025
isobutane-d150

This highlights how the deuteration of butane allows for specific isotopic labeling, enabling detailed studies of individual molecular species within a mixture and their interactions with the porous framework. arxiv.org

Investigation of Conformation and Dynamics in Confined Environments

The behavior of molecules can change significantly when confined within nanoscale spaces compared to their bulk state. This compound serves as a model system for studying the conformation and dynamics of simple alkanes in confined environments. sigmaaldrich.com ²H NMR is particularly useful in these studies as the line shape of the spectrum is sensitive to molecular reorientations and conformational changes. researchgate.net

By studying the ²H NMR spectra of this compound in different confined geometries, researchers can determine the preferred conformations and the rates of interconversion between them. This is crucial for understanding how spatial constraints and host-guest interactions influence molecular structure and dynamics. researchgate.netdntb.gov.ua The analysis of the ²H NMR spectrum of n-butane-d10 provides information about the dynamics of both CD2 and CD3 groups, allowing for a detailed characterization of the molecule's motion within the confined space. researchgate.net

Research in Polymer Physics as a Deuterated Solvent or Probe

In polymer physics, deuterated solvents and probes are invaluable for techniques like neutron scattering and NMR spectroscopy, which are used to study polymer structure, dynamics, and interactions. This compound can be used as a deuterated solvent or as a probe molecule in polymer systems. wikiwand.commdpi.comrsc.org

When used as a solvent, the low neutron scattering length density of deuterium relative to hydrogen allows for enhanced contrast in neutron scattering experiments, facilitating the study of polymer chain conformation and dynamics in solution. As a probe, the dynamics of this compound within a polymer matrix can provide information about the local environment and the mobility of polymer segments. The use of deuterated compounds, such as deuterated butanol (a related compound), has been noted in the context of preparing deuterated materials for techniques like Dynamic Nuclear Polarization (DNP) enhanced NMR, which can be applied to study complex chemical and biochemical molecules, including polymers. cambridge.org While direct examples of this compound as a solvent or probe in polymer physics were not extensively detailed in the search results, the principle of using deuterated hydrocarbons in such applications is well-established in polymer science to leverage the benefits of neutron scattering and NMR techniques. mdpi.comrsc.orgacs.org

Cryogenic and Low-Temperature Research Applications

This compound's low melting and boiling points make it suitable for studies conducted at cryogenic and low temperatures. sigmaaldrich.com Research at these temperatures is important for understanding phase transitions, molecular interactions, and reaction kinetics under conditions relevant to various scientific and industrial processes, including the handling and storage of liquefied gases. nist.govco2meter.comuga.edu

While the search results did not provide specific examples of this compound being used directly in cryogenic research applications beyond its physical properties being relevant to low temperatures, deuterated hydrocarbons, in general, are utilized in low-temperature studies, particularly in spectroscopic investigations where temperature control is critical for resolving spectral features and understanding molecular behavior at different energy states. The study of butane conformations and dynamics, which is relevant to understanding its behavior at low temperatures, has been explored using computational methods. researchgate.netuga.edu

Emerging Research Directions and Future Perspectives for Butane D10 Studies

Integration of Advanced Experimental and Computational Approaches

The study of Butane-d10 and its interactions often involves a combination of experimental techniques and computational modeling. This integrated approach provides a more comprehensive understanding of its behavior at the molecular level. For instance, experimental investigations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the dynamics and exchange reactions of deuterated hydrocarbons on catalytic surfaces. researchgate.net, arxiv.org Concurrently, computational methods, such as ab initio calculations, can be employed to model the vibrational spectra and conformational stability of deuterated butane (B89635), allowing for comparison and validation with experimental data. scispace.com, researchgate.net, uga.edu The combination of experimental NMR data and computational modeling has been used to study the diffusion and dynamical states of n-butane-d10 adsorbed in zeolites, revealing insights into kinetic sieving effects. arxiv.org Future research is likely to see increased sophistication in these integrated approaches, enabling deeper understanding of complex phenomena involving this compound.

Novel Deuteration Techniques and Regioselective Synthesis

Developing efficient and regioselective methods for incorporating deuterium (B1214612) into organic molecules, including butane, is an active area of research. While this compound represents full deuteration, techniques allowing for specific deuteration at particular positions within the butane molecule are valuable for detailed mechanistic studies. Research is exploring heterogeneous catalysis, such as using palladium on carbon (Pd/C) in deuterated water (D2O), for hydrogen-deuterium exchange reactions. researchgate.net, researchgate.net Novel photocatalytic methods are also being investigated for regioselective deuteration at specific C-H bonds. chemrxiv.org, diva-portal.org These advancements in synthetic methodologies will facilitate the creation of precisely labeled butane isotopologues, opening new avenues for research into reaction mechanisms, kinetic isotope effects, and metabolic pathways.

Expansion into Interdisciplinary Applications (e.g., atmospheric chemistry tracing)

Deuterated hydrocarbons like this compound have significant potential for expanded use in interdisciplinary research. A notable application is in atmospheric chemistry as tracers. mpic.de, diva-portal.org, noaa.gov, ucpress.edu Due to its altered mass, this compound can be used to track the dispersion and transformation of volatile organic compounds (VOCs) in the atmosphere, helping to understand air quality, source apportionment of pollutants, and atmospheric oxidation processes. mpic.de, noaa.gov, ucpress.edu The ratios of butane isomers, including deuterated forms, can serve as indicators of the photochemical age of air masses. ucpress.edu Future research could leverage this compound in controlled release experiments to trace atmospheric transport and chemical reactions with greater precision. Beyond atmospheric chemistry, deuterated compounds are finding applications in fields like proteomics, metabolic research, and clinical research as labeled standards and tracers. chromservis.eu

Development of High-Throughput Screening for Deuterium Effects

High-throughput screening (HTS) methodologies are increasingly being applied in chemical and biological research to rapidly assess the properties and interactions of large numbers of compounds. acs.org, nih.gov, nih.gov While not specifically focused on this compound in the provided search results, the general trend towards HTS suggests a future direction where such approaches could be adapted to study the effects of deuterium labeling. This could involve screening the impact of deuteration on physical properties, reaction rates (kinetic isotope effects), or interactions with biological systems on a larger scale. imperial.ac.uk, escholarship.org Developing HTS methods for evaluating deuterium effects could accelerate the discovery of new applications for deuterated compounds and provide a more systematic understanding of how isotopic substitution influences chemical and biological processes.

Q & A

Basic Research Questions

Q. How can researchers design experiments to quantify the isotopic purity of Butane-d10 in synthetic chemistry applications?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR or 2H^2H-NMR) to assess deuterium incorporation. Compare peak integrals of residual protonated butane (C4_4H10_{10}) with deuterated signals (C4_4D10_{10}). Gas chromatography-mass spectrometry (GC-MS) can further validate isotopic purity by analyzing fragmentation patterns . For rigorous reporting, document instrumental parameters (e.g., magnetic field strength, column type) to ensure reproducibility .

Q. What are the best practices for characterizing this compound in kinetic isotope effect (KIE) studies?

  • Methodological Answer : Perform parallel reactions using this compound and non-deuterated butane under identical conditions. Measure reaction rates via time-resolved spectroscopy or calorimetry. Calculate KIE as kH/kDk_H/k_D, ensuring statistical validation (e.g., error bars from triplicate experiments). Address solvent effects and temperature control to minimize external variables .

Q. How should researchers handle discrepancies in reported deuterium enrichment levels across studies?

  • Methodological Answer : Cross-validate purity using multiple techniques (e.g., NMR, Raman spectroscopy, and combustion analysis). If contradictions persist, review synthesis protocols (e.g., catalyst selection in deuteration) and storage conditions (e.g., exposure to moisture or light). Publish raw data and calibration curves to enhance transparency .

Advanced Research Questions

Q. How can this compound be integrated into mechanistic studies of catalytic C–H activation reactions?

  • Methodological Answer : Use this compound as a deuterium tracer in isotopic labeling experiments. Monitor deuterium transfer pathways via 2H^2H-NMR or in-situ IR spectroscopy. Pair with computational modeling (e.g., DFT calculations) to correlate isotopic substitution with transition-state energetics. Ensure experimental controls (e.g., deuterium scrambling tests) to confirm mechanistic fidelity .

Q. What strategies resolve data conflicts in this compound’s thermodynamic properties (e.g., vapor pressure, solubility) across different solvents?

  • Methodological Answer : Conduct systematic solubility studies using headspace gas chromatography. Account for solvent polarity, temperature, and isotopic effects. Compare results with predictive models (e.g., UNIFAC). If contradictions arise, re-examine measurement techniques (e.g., static vs. dynamic vapor pressure methods) and publish uncertainty analyses .

Q. How can this compound be applied in environmental tracer studies to track hydrocarbon degradation pathways?

  • Methodological Answer : Deploy this compound in controlled microcosm experiments with microbial consortia. Quantify deuterium retention in degradation byproducts (e.g., CO2_2, biomass) using isotope-ratio mass spectrometry (IRMS). Normalize data against non-deuterated controls and report detection limits to distinguish biotic vs. abiotic processes .

Data Reporting and Reproducibility

Q. What are the critical parameters to include when publishing this compound synthesis protocols?

  • Methodological Answer : Detail catalyst type (e.g., Pd/C, PtO2_2), deuteration time, and purification steps (e.g., distillation under inert atmosphere). Provide NMR/GC-MS spectra in supplementary materials with peak assignments. Adhere to journal guidelines for experimental sections (e.g., Beilstein Journal’s requirements for compound characterization) .

Q. How should researchers address batch-to-batch variability in this compound’s isotopic composition?

  • Methodological Answer : Implement quality control (QC) protocols, including pre-synthesis reagent analysis and post-synthesis purity checks. Use statistical process control (SPC) charts to monitor variability. Report batch-specific data (e.g., lot numbers, QC metrics) in publications to aid cross-study comparisons .

Tables for Key Data

Property This compound Measurement Technique Reference
Isotopic Purity≥99.0% (GC)GC-MS, 2H^2H-NMR
Vapor Pressure (25°C)2.1 atmStatic manometric method
Solubility in H2_2O6.1 mg/LHeadspace gas chromatography

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Butane-d10

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